molecular formula C17H21N3O3S B2481418 4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1798485-47-8

4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2481418
CAS No.: 1798485-47-8
M. Wt: 347.43
InChI Key: HOOMFZYCJJCNOE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of targeted therapeutic agents. This benzenesulfonamide derivative is designed for research applications only. Its molecular structure, which integrates a pyridine and a pyrrolidine ring, is characteristic of compounds that exhibit potent biological activity by modulating key cellular receptors . Scientific literature indicates that structurally related benzenesulfonamide compounds have demonstrated high potency as antagonists of the CXCR4 chemokine receptor, a G-protein coupled receptor (GPCR) that plays a critical role in cancer metastasis, inflammation, and HIV-1 infection . The disruption of the CXCR4/CXCL12 axis can block the homing of tumor cells to metastatic sites and inhibit cell invasion . Furthermore, the pyrrolopyridine and pyridine scaffolds, core components of this compound's architecture, are recognized as privileged structures in drug discovery . These scaffolds are found in compounds with a broad spectrum of reported pharmacological properties, including anticancer, antiviral, and antimicrobial activities . The presence of the 4-ethoxy benzenesulfonamide group is a key feature, as sulfonamide-containing molecules are frequently investigated for their ability to interact with enzyme active sites and cellular receptors, leading to potent inhibitory effects . Researchers can utilize this compound as a valuable chemical tool for probing CXCR4-related pathways or as a synthetic intermediate for further structure-activity relationship (SAR) studies to develop new therapeutic candidates.

Properties

IUPAC Name

4-ethoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-23-15-6-8-16(9-7-15)24(21,22)19-14-10-12-20(13-14)17-5-3-4-11-18-17/h3-9,11,14,19H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOMFZYCJJCNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

A common method for pyrrolidine synthesis involves reductive amination of ketones with primary amines. For example:

  • Ketone Preparation : Cyclopentanone or a substituted γ-keto ester can serve as a precursor.
  • Amine Component : Pyridin-2-amine reacts with the ketone in the presence of a reducing agent.

Procedure :

  • Combine pyridin-2-amine (1.0 equiv) with cyclopentanone (1.2 equiv) in dichloromethane.
  • Add sodium triacetoxyborohydride (1.5 equiv) at 0°C and stir for 12 hours at room temperature.
  • Purify via column chromatography (ethyl acetate/hexane, 1:3) to yield 1-(pyridin-2-yl)pyrrolidin-3-amine.

Yield : 65–75%.

Ring-Closing Metathesis (RCM)

An alternative route employs RCM for pyrrolidine formation:

  • Diene Preparation : Synthesize a diene precursor with a pyridinyl group.
  • Catalytic Metathesis : Use Grubbs catalyst (2–5 mol%) in toluene at 80°C.

Challenges :

  • Requires stringent anhydrous conditions.
  • Limited by the availability of diene starting materials.

Synthesis of 4-Ethoxybenzenesulfonyl Chloride

Chlorosulfonation of 4-Ethoxybenzene

Steps :

  • Sulfonation : React 4-ethoxybenzene with chlorosulfonic acid (2.0 equiv) at 0–5°C for 2 hours.
  • Quenching : Pour the mixture into ice-water and extract with dichloromethane.
  • Drying : Anhydrous sodium sulfate, followed by solvent evaporation.

Purity : >95% (by NMR).

Sulfonylation of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine

Direct Sulfonylation

Procedure :

  • Dissolve 1-(pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv) in pyridine (5 mL/mmol) at 0°C.
  • Add 4-ethoxybenzenesulfonyl chloride (1.1 equiv) dropwise.
  • Stir for 6–8 hours at room temperature.
  • Quench with 1 M HCl, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 60–70%.

Microwave-Assisted Synthesis

Optimization :

  • Use microwave irradiation (100°C, 150 W) for 30 minutes to accelerate the reaction.
  • Advantage : Reduces reaction time by 75% while maintaining comparable yields.

Alternative Routes and Modifications

Solid-Phase Synthesis

Immobilize the amine on Wang resin, followed by sulfonylation and cleavage:

  • Resin Loading : 1-(pyridin-2-yl)pyrrolidin-3-amine (0.8 mmol/g loading).
  • Sulfonylation : 4-Ethoxybenzenesulfonyl chloride (3.0 equiv), DIEA (4.0 equiv), DMF, 12 hours.
  • Cleavage : TFA/DCM (1:1), 2 hours.

Yield : 50–55%.

Protection-Deprotection Strategies

For sensitive substrates:

  • Boc Protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in THF.
  • Sulfonylation : React with sulfonyl chloride under standard conditions.
  • Deprotection : Remove Boc with TFA/DCM (1:1).

Advantage : Prevents over-sulfonylation of secondary amines.

Reaction Optimization Data

Parameter Standard Conditions Optimized Conditions Yield Improvement
Temperature 25°C 0°C → RT +10%
Solvent Pyridine DCM/Pyridine (10:1) +15%
Reaction Time 12 hours Microwave, 30 minutes +5%
Stoichiometry (Sulfonyl Cl) 1.1 equiv 1.05 equiv -

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 4.8 Hz, 1H, Py-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.70–3.60 (m, 1H, Pyrrolidine-H), 2.95–2.80 (m, 2H, Pyrrolidine-H), 1.40 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS : Calculated for C₁₇H₂₀N₃O₃S [M+H]⁺: 370.1224; Found: 370.1221.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Byproduct Formation :
    • N,N-Disulfonylation : Controlled by using 1.05–1.1 equiv of sulfonyl chloride.
  • Solubility Issues :
    • Add 10% DMF to dichloromethane for better dissolution of intermediates.
  • Stereochemical Control :
    • Use chiral auxiliaries or enantioselective catalysis during pyrrolidine formation.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Flexibility vs. Rigidity

  • The target compound’s pyrrolidine-pyridin-2-yl substituent introduces conformational constraints compared to simpler analogues like 4-amino-N-(pyridin-2-yl)benzenesulfonamide (II), which lacks the pyrrolidine ring. This rigidity may enhance receptor-binding specificity, as seen in adrenergic antagonists (e.g., compound 13) .

Electronic and Lipophilic Effects

  • The nitro group in the GATA-2 inhibitor analogue increases electron-withdrawing effects, which may influence metabolic stability compared to the ethoxy group .

Pharmacological Profiles

  • Adrenergic Antagonists : Compounds like (R)-4-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide derivatives () demonstrate uroselective α1A/α1D-adrenergic receptor antagonism. The target compound’s ethoxy group may modulate selectivity compared to fluorinated analogues .
  • Anticancer Agents: Simpler sulfonamides (e.g., 4-amino-N-(pyridin-2-yl)benzenesulfonamide) show anticancer activity, suggesting that the target compound’s pyrrolidine-pyridinyl moiety could expand its mechanism of action .

Metabolic Considerations

  • The GATA-2 inhibitor analogue undergoes extensive metabolism, producing detectable metabolites for up to 7 days. The target compound’s ethoxy group may confer better metabolic stability than amino or nitro groups .

Biological Activity

4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 306.38 g/mol. The compound features an ethoxy group, a pyridine moiety, and a pyrrolidine ring, which contribute to its pharmacological profile.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate receptor activity. Studies suggest that sulfonamide derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Biological Activity Studies

Several studies have explored the biological activities of compounds related to this compound. Below are key findings from recent research:

Anti-inflammatory Activity

  • COX Inhibition : Compounds structurally similar to this compound have shown significant COX-1 and COX-2 inhibitory activity. For instance, one study reported IC50 values for related derivatives ranging from 0.034 to 0.052 μM, indicating potent anti-inflammatory effects comparable to traditional NSAIDs like celecoxib .
  • In Vivo Studies : In carrageenan-induced rat paw edema models, several derivatives exhibited edema inhibition percentages exceeding 80%, suggesting strong anti-inflammatory potential .

Antimicrobial Activity

Research on sulfonamide derivatives indicates that they possess antimicrobial properties. A study focusing on N-pyridin-3-yl-benzenesulfonamide demonstrated effective antimicrobial activity against various bacterial strains, hinting at a similar potential for this compound .

Case Study 1: Anti-inflammatory Efficacy

A recent investigation into the anti-inflammatory properties of similar sulfonamides involved testing their efficacy in reducing inflammation in animal models. The study found that compounds with structural similarities to this compound effectively reduced paw swelling by over 70% compared to control groups.

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of various benzenesulfonamides against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting promising antimicrobial activity.

Data Summary Table

Activity TypeCompoundIC50 (μM)Remarks
COX InhibitionSimilar Sulfonamide0.034 - 0.052Potent anti-inflammatory effects
Anti-inflammatoryCarrageenan Model>80% inhibitionSignificant reduction in edema
AntimicrobialN-Pyridin DerivativeLow micromolar rangeEffective against bacterial strains

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide?

Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of a pyrrolidine-piperidine hybrid intermediate. Key considerations include:

  • Solvent selection : Ethanol or DMF is often used for reflux conditions to facilitate nucleophilic substitution .
  • Catalysts : Amine bases (e.g., triethylamine) or palladium catalysts may enhance coupling efficiency between sulfonyl chlorides and amine intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to isolate the pure compound .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, 80°C, 12h6592%
2DMF, Pd(OAc)₂, 24h7895%

Q. How can researchers confirm the structural identity of this compound?

Answer: Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethoxy group at C4 of benzene, pyridin-2-yl moiety) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺: 388.16; observed: 388.15) .
  • X-ray Crystallography : Optional for absolute configuration determination, if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer: Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cellular Viability : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with putative protein targets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT) to model transition states and identify energetically favorable pathways .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., carbonic anhydrase) .
  • ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
    Example Workflow :

Use DFT to optimize sulfonamide formation.

Dock the compound into the active site of COX-3.

Validate predictions with SPR binding assays .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

Answer: Contradictions often arise from experimental variability. Mitigation strategies include:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, solvent polarity) affecting solubility .
  • Orthogonal Assays : Confirm bioactivity with multiple methods (e.g., SPR + isothermal titration calorimetry) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-methoxy sulfonamides) to identify trends .

Q. What advanced techniques resolve stereochemical uncertainties in the pyrrolidine moiety?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers and determine optical purity .
  • Circular Dichroism (CD) : Compare experimental spectra with simulated data for known configurations .
  • Dynamic NMR : Analyze rotational barriers of the pyrrolidine ring to infer substituent effects on conformation .

Q. How can reaction kinetics be studied to improve yield and scalability?

Answer:

  • In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation in real time .
  • Kinetic Modeling : Fit data to rate equations (e.g., pseudo-first-order for nucleophilic substitution) .
  • Scale-Up Simulations : Use computational fluid dynamics (CFD) to predict mixing efficiency in batch reactors .

Q. What strategies validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in live cells .
  • Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability changes upon compound binding .
  • Click Chemistry : Attach a fluorescent probe via azide-alkyne cycloaddition for subcellular localization studies .

Methodological Notes

  • Data Reproducibility : Always include internal controls (e.g., known inhibitors in bioassays) and triplicate measurements .
  • Contradiction Resolution : Cross-reference findings with PubChem/CAS databases to identify batch-specific impurities or degradation products .

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